molecular formula C20H18F3N3O2 B2997363 2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034474-23-0

2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2997363
CAS No.: 2034474-23-0
M. Wt: 389.378
InChI Key: YNADMVSCIXMVKY-UHFFFAOYSA-N
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Description

2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile (CAS 2034474-23-0) is a sophisticated chemical reagent with a molecular formula of C20H18F3N3O2 and a molecular weight of 389.37 g/mol . This compound is identified by its InChI Key YNADMVSCIXMVKY-UHFFFAOYSA-N and is characterized by key physicochemical properties including an XLogP3 of 3.4 and a topological polar surface area of 66.2 Ų, factors that influence its bioavailability and membrane permeability . Its primary research application is as a potent and selective inhibitor of Lysyl Oxidase-like 2 (LOXL2), an enzyme critical in the remodeling of the extracellular matrix (ECM) . Inhibition of LOXL2 is a promising therapeutic strategy for targeting fibrotic diseases and cancer metastasis, as this enzyme promotes the cross-linking of collagen and elastin, leading to tissue stiffness and tumor progression . The compound's structure, featuring a trifluoromethylphenyl group and a piperidine linkage, is part of a class of fluorinated compounds patented for their efficacy in inhibiting LOXL2 activity . Furthermore, the core structural motifs present in this molecule are found in other significant pharmacological agents, including potent and selective ATP-competitive inhibitors of mTOR (mammalian target of rapamycin), a key regulator of cell growth and proliferation . This suggests potential utility in biochemical research focused on the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer . Researchers can procure this compound from verified suppliers, with available quantities ranging from 1mg to 75mg . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the relevant patent literature (e.g., WO2016144703A1) for deeper insights into its mechanism and application in specific biological assays .

Properties

IUPAC Name

2-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c21-20(22,23)16-5-3-14(4-6-16)11-19(27)26-9-1-2-17(13-26)28-18-10-15(12-24)7-8-25-18/h3-8,10,17H,1-2,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNADMVSCIXMVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile involves multiple steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine to form an intermediate, which is then reacted with isonicotinonitrile under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and biological activity by influencing its interaction with enzymes and receptors . This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Features and Target Receptors

The compound’s structural analogs (from ) share motifs critical for receptor binding, such as piperidine/piperazine cores, aromatic substituents, and electron-withdrawing groups. Below is a comparative analysis:

Compound Key Structural Features Target/Mechanism
Target Compound Piperidin-3-yl, 4-(trifluoromethyl)phenylacetyl, isonicotinonitrile Likely GPCR antagonist (inferred from class)
SR140333 3,4-Dichlorophenyl, isopropoxyphenylacetyl, bicyclo[2.2.2]octane NK1 receptor antagonist
SR48968 (Saredutant) 3,4-Dichlorophenyl, benzamide, acetylaminopiperidine Selective NK2 receptor antagonist
LY303870 (Lanepitant) Indol-3-yl, methoxybenzyl, piperidinyl-acetylamino NK1 receptor antagonist
CP99994 Methoxybenzylamino, 2-phenylpiperidine NK1 receptor antagonist

Key Differences and Implications

Trifluoromethyl vs. Halogenated Substituents The target’s 4-(trifluoromethyl)phenyl group may improve metabolic stability compared to dichlorophenyl groups in SR140333 or SR48968 due to reduced susceptibility to oxidative dehalogenation .

Isonicotinonitrile vs. Benzamide or Indole Moieties The isonicotinonitrile’s nitrile group may engage in polar interactions distinct from the benzamide in SR48968 or the indole in LY303870, possibly altering receptor specificity (e.g., NK1 vs. NK2) .

Piperidine Substitution Pattern

  • The acetylated piperidin-3-yloxy group in the target compound differs from SR140333’s bicyclic quinuclidine or CP99994’s simpler 2-phenylpiperidine. This substitution could influence conformational flexibility and receptor binding kinetics .

Pharmacological and Pharmacokinetic Considerations

  • Selectivity: The isonicotinonitrile moiety may reduce off-target effects compared to SR48968, which has broader NK2 activity due to its benzamide group .

Biological Activity

The compound 2-((1-(2-(4-(trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a novel organic molecule with significant potential in medicinal chemistry and pharmacology. Its unique structural features, including a trifluoromethyl group and a piperidine moiety, suggest various biological activities that warrant detailed investigation. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The IUPAC name for this compound is 2-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile . The molecular formula is C20H18F3N3O2C_{20}H_{18}F_3N_3O_2, and its molecular weight is approximately 393.37 g/mol. The structure features a piperidine ring attached to an isonicotinonitrile, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, indicating that this compound may also possess such properties.
  • Neuropharmacological Effects : Given the structural similarities with known neuroactive compounds, it could affect neurotransmitter systems.

The proposed mechanism of action for this compound includes:

  • Receptor Interaction : It may act on various receptors, including those involved in pain perception and inflammation.
  • Enzyme Inhibition : The compound could inhibit specific enzymes related to cancer cell metabolism, leading to reduced proliferation rates.
  • Signal Transduction Modulation : By altering signal transduction pathways, it might enhance or inhibit cellular responses to stimuli.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or analogs, providing insights into potential effects:

  • Anticancer Activity :
    • A study demonstrated that similar trifluoromethyl-containing compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., breast and prostate cancer) .
    • Another investigation highlighted the role of trifluoromethyl groups in enhancing the lipophilicity and bioavailability of anticancer agents .
  • Anti-inflammatory Properties :
    • Research on related piperidine derivatives showed promising anti-inflammatory effects in animal models, suggesting that this compound could share similar mechanisms .
  • Neuropharmacological Studies :
    • Compounds with structural similarities have been tested for their effects on cannabinoid receptors, indicating potential analgesic properties .

Data Summary Table

Biological ActivityObservations/FindingsReferences
AnticancerInhibits proliferation in cancer cell lines,
Anti-inflammatoryReduces inflammation in animal models
NeuropharmacologicalPotential analgesic effects via receptor modulation

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